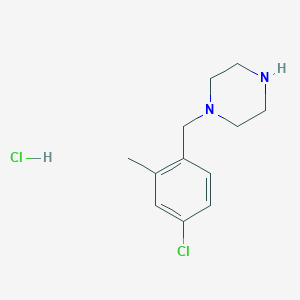
1-(4-Bromo-2-methylbenzyl)piperazine
Descripción general
Descripción
“1-(4-Bromo-2-methylbenzyl)piperazine” is an organic compound with the molecular formula C13H18Br2N2 . It has a molar mass of 351.11 g/mol. It appears as a white to off-white crystalline powder.
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-methylbenzyl)piperazine” consists of a six-membered ring containing two nitrogen atoms . The compound is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .
Physical And Chemical Properties Analysis
“1-(4-Bromo-2-methylbenzyl)piperazine” has a density of 1.4±0.1 g/cm3, a boiling point of 329.4±27.0 °C at 760 mmHg, and a flash point of 153.0±23.7 °C . It is soluble in DMSO, methanol, and ethanol, but is insoluble in water.
Aplicaciones Científicas De Investigación
The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Piperazine and its derivatives, including “1-(4-Bromo-2-methylbenzyl)piperazine”, have a wide range of applications in various scientific fields due to their biological and pharmaceutical activity . Here are some general applications of piperazine derivatives:
-
Pharmaceuticals : Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . They are used to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
-
Synthetic Chemistry : The chemical reactivity of piperazine-based synthons facilitates its insertion into molecules . Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .
-
Kinase Inhibitors : Piperazine derivatives are used in the development of kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in various biological processes.
-
Receptor Modulators : Piperazine derivatives are also used as receptor modulators . They can act as agonists or antagonists, enhancing or inhibiting the action of the receptors, respectively.
-
Buchwald–Hartwig Amination : This is a type of carbon-nitrogen bond-forming reaction that involves the palladium-catalyzed coupling of amines with aryl halides . Piperazine derivatives are used in this process.
-
Reductive Amination : Piperazine derivatives are used in reductive amination, a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Piperazine and its derivatives, including “1-(4-Bromo-2-methylbenzyl)piperazine”, have a wide range of applications in various scientific fields due to their biological and pharmaceutical activity . Here are some additional applications of piperazine derivatives:
-
Antimicrobial Polymers : Piperazine-based antimicrobial polymers are being developed to combat microbial infections in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . These polymers incorporate low molecular weight bioactive agents or disinfectants to reduce the lethality rate caused by pathogenic microbes .
-
Ligands and Metal Complexes : Piperazine derivatives are used in the synthesis of ligands and metal complexes . These complexes have various applications in catalysis, materials science, and medicinal chemistry .
-
Gout Treatment : Piperazine was first used in the treatment of gout disease in the 19th century . Molecules obtained by modifying the piperazine moiety were used in the treatment of intestinal infections .
-
Antibiotics : Piperazine was majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
-
Anticancer, Antimicrobial, Antipsychotics, and Antidepressants : Numerous researchers synthesized piperazine and substituted piperazine molecules, which were important pharmacophores found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
-
Physicochemical Properties Optimization : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Safety And Hazards
“1-(4-Bromo-2-methylbenzyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .
Propiedades
IUPAC Name |
1-[(4-chloro-2-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15;/h2-3,8,14H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTINTJLWITEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-2-methylphenyl)methyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)
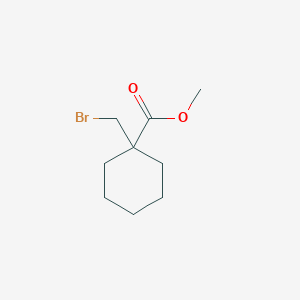
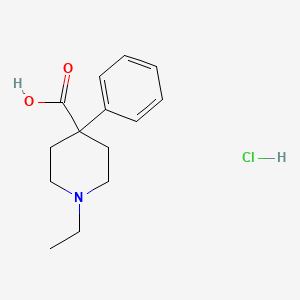
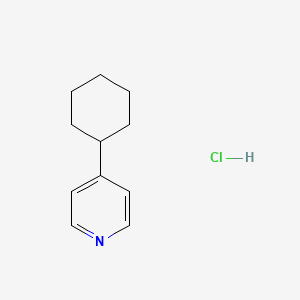
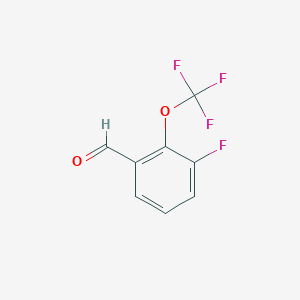
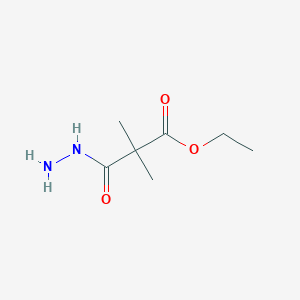
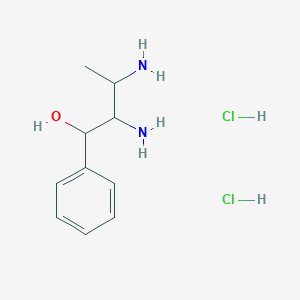
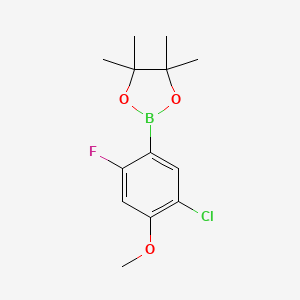
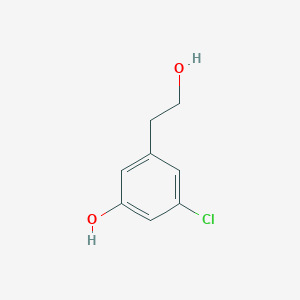
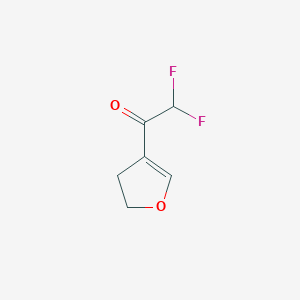
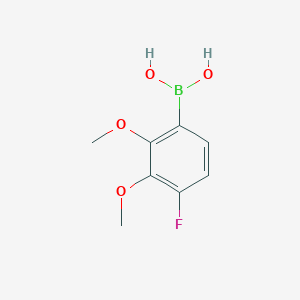
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)